4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole

描述

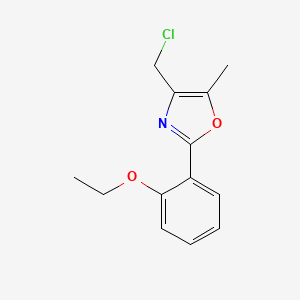

4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole is a substituted oxazole derivative characterized by a 1,3-oxazole core with the following substituents:

- A chloromethyl group at position 2.

- A 2-ethoxyphenyl group (ortho-ethoxy-substituted phenyl) at position 2.

- A methyl group at position 3.

The ethoxy group on the phenyl ring may enhance lipophilicity and influence binding interactions in biological systems compared to other substituents like halogens or alkyl groups.

属性

IUPAC Name |

4-(chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c1-3-16-12-7-5-4-6-10(12)13-15-11(8-14)9(2)17-13/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKKUXSLEQVVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, molecular weights, and reported activities:

Key Differences and Implications

Substituent Effects on Bioactivity

- Ethoxy vs. Chloro (Halogen): The 2-ethoxyphenyl group in the target compound may improve solubility in lipid-rich environments compared to the 2-chlorophenyl analog (). Halogens like chlorine often enhance binding to hydrophobic pockets in proteins but may reduce metabolic stability .

- Ethoxy vs.

- Positional Isomerism: The 2-ethoxyphenyl substituent (ortho position) introduces steric hindrance that could affect molecular planarity and intermolecular interactions compared to para-substituted analogs like 4-ethylphenyl () .

Therapeutic Potential

- Antiviral Activity: Compounds with 2-ethoxyphenyl groups, such as those in and , demonstrate strong binding to viral proteins (e.g., monkeypox DNA polymerase), suggesting the target compound may share similar mechanisms .

- Antimicrobial Activity: Analogs with chlorophenyl or bromophenyl substituents (e.g., ) show efficacy against bacterial strains, highlighting the role of halogens in disrupting microbial membranes .

Research Findings and Data Tables

Crystallographic and Conformational Data

- Planarity and Conformation: Isostructural chloro/bromo derivatives (e.g., ) exhibit near-planar structures except for perpendicularly oriented fluorophenyl groups, suggesting that bulky substituents like ethoxy may disrupt crystallinity .

- Intermolecular Interactions: Halogenated analogs form stronger van der Waals interactions, while ethoxy groups may participate in hydrogen bonding via oxygen lone pairs .

Pharmacological Screening Results

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。